molecular formula C16H14N2O2 B2905680 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 899392-66-6

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B2905680
CAS No.: 899392-66-6
M. Wt: 266.3
InChI Key: XNTYGTIXNHKBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a coumarin derivative fused with a cyclopentane ring and substituted with an imidazole moiety. Coumarins are recognized for their broad biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s unique structure, combining a bicyclic coumarin core and a heterocyclic imidazole, positions it as a candidate for pharmacological exploration.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16-8-13(9-18-5-4-17-10-18)14-6-11-2-1-3-12(11)7-15(14)20-16/h4-8,10H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTYGTIXNHKBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with a suitable aldehyde to form an imidazole derivative, followed by cyclization with a chromenone precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced chromenone derivatives, and substituted imidazole compounds .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chromenone moiety can interact with cellular receptors, influencing signal transduction pathways. These interactions result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

4-(1H-Imidazol-1-ylmethyl)-6-methyl-2H-chromen-2-one

  • Structural Features : A simpler coumarin derivative with a methyl group at position 6 and an imidazole-methyl substituent at position 3.
  • Physicochemical Properties :
    • Log P: 1.91 (moderate lipophilicity)
    • Molecular Weight: ~242.25 g/mol (lower than the target compound due to absence of cyclopentane fusion).
  • Biological Relevance: Methyl groups often enhance metabolic stability, while imidazole improves target binding. No direct bioactivity data is provided, but similar coumarin-imidazole hybrids are explored for antimicrobial and anticancer applications .

8-Methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one

  • Structural Features : Contains a methoxy group (position 8) and a phenyl-substituted dihydroimidazole carbonyl group (position 3).
  • Physicochemical Properties :
    • Molecular Weight: 348.4 g/mol
    • Solubility: Methoxy groups generally improve aqueous solubility, but the phenyl-dihydroimidazole moiety may reduce it.

3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

  • Structural Features : Benzoimidazole substituent at position 3, ethyl group at position 6, and hydroxyl group at position 5.
  • Synthesis : Reported synthesis yield: 32.0% , indicating possible challenges in purification or reaction efficiency.

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

  • Structural Features : Incorporates a piperazine-methyl group (position 8) and a methyl-benzoimidazole (position 3).
  • Physicochemical Impact: Piperazine enhances solubility and bioavailability due to its basicity.

Discussion of Structural and Functional Implications

  • Lipophilicity vs. Solubility : The target compound’s cyclopentane fusion may increase rigidity and lipophilicity compared to simpler coumarins like the 6-methyl analog . Piperazine-containing derivatives counterbalance this with enhanced solubility .
  • Synthetic Accessibility: The target compound’s fused ring system may pose synthetic challenges compared to non-fused analogs. Multi-component reactions or cyclization strategies (similar to those in ) could be critical.

Biological Activity

4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one, a compound featuring both imidazole and chromenone moieties, has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

  • IUPAC Name: this compound
  • Molecular Formula: C16H14N2O2
  • Molecular Weight: 270.30 g/mol
  • CAS Number: 899392-66-6

Synthesis

The synthesis of this compound typically involves the condensation of an imidazole derivative with a chromenone precursor. A common method includes the reaction of 7,8-dimethyl-2H-chromen-2-one with 1H-imidazole-1-methanol under acidic or basic conditions to yield the desired product. This synthetic route is crucial for producing compounds with specific biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Imidazole Moiety: This part can bind to metal ions and enzymes, modulating their activity.
  • Chromenone Moiety: It interacts with biological membranes and proteins, influencing cellular processes such as cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives containing imidazole showed potent activity against various bacterial strains, suggesting that the imidazole ring enhances antimicrobial efficacy through interactions with microbial enzymes .

Anticancer Properties

Preliminary studies have shown promising results regarding the anticancer potential of this compound:

  • In vitro tests against cancer cell lines (e.g., HeLa and MCF-7) demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . The compound's structural features may facilitate interactions with cancer-related pathways.

Case Studies

StudyFindings
Antimicrobial EvaluationCompounds similar to 4-[(1H-imidazol-1-yl)methyl]-2H-chromen exhibited strong inhibitory action against Gram-positive and Gram-negative bacteria .
Anticancer ActivityThe compound showed significant cytotoxicity against HeLa cells with an IC50 value of approximately 15.1 µM .
Molecular DockingDocking studies revealed a high binding affinity to p38 MAP kinase, suggesting potential as an anti-inflammatory agent .

Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile candidate for drug development:

  • Antimicrobial Agents: Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
  • Anticancer Drugs: The cytotoxic properties warrant further exploration in cancer therapy.
  • Biological Probes: Its interactions with various biological targets make it suitable for use in biochemical assays.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-[(1H-imidazol-1-yl)methyl]-cyclopenta[g]chromen-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step procedures:

Core Chromenone Formation : Start with a Pechmann condensation using substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) to form the chromen-2-one core .

Imidazole Substitution : Introduce the imidazole moiety via nucleophilic substitution or Mitsunobu reactions. For example, react the bromomethyl intermediate (derived from the chromenone) with 1H-imidazole in the presence of a base like K₂CO₃ in DMF .

Yield Optimization : Use catalytic methods (e.g., Pd-mediated coupling) or microwave-assisted synthesis to enhance reaction efficiency. Monitor purity via TLC (silica gel, ethyl acetate:hexane 3:7) and column chromatography for isolation .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the imidazole protons (δ 7.5–8.5 ppm, singlet for H-2 and H-4 of imidazole) and chromenone carbonyl (δ 6.0–6.5 ppm for the lactone proton) .
    • ¹³C NMR : Confirm the lactone carbonyl (δ 160–165 ppm) and cyclopenta ring carbons (δ 25–35 ppm) .
  • IR Spectroscopy : Detect the lactone C=O stretch (~1700 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 307.1184) .

Q. Q3. How do physicochemical properties (e.g., log P, solubility) influence experimental design for biological assays?

Methodological Answer:

  • Log P Analysis : Calculated log P values (~1.91) indicate moderate lipophilicity , suggesting compatibility with cell membrane permeability assays. Use the shake-flask method or HPLC-based log P determination for experimental validation.
  • Solubility : Poor aqueous solubility may require DMSO stock solutions (≤0.1% v/v) for in vitro studies. Pre-screen for precipitation in buffer systems (e.g., PBS) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclopenta[g]chromen-2-one core?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Hydrogen bonding between imidazole N-H and lactone O atoms (distance ~2.8 Å) .
  • Contradiction Management : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine thermal displacement parameters (ADPs) and refine using restraints for disordered regions .

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) of imidazole-substituted chromenones in kinase inhibition?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the imidazole (e.g., 4-nitro vs. 4-methyl groups) and chromenone core (e.g., halogenation at position 6) .
  • Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) assays. Corrogate IC₅₀ values with molecular docking (AutoDock Vina) to identify key binding residues (e.g., hinge-region interactions) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish electronic vs. steric effects of substituents .

Q. Q6. How can computational modeling predict metabolic stability of this compound in hepatic systems?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., cyclopenta ring or imidazole methyl group) .
    • Metabolite Identification : Perform MD simulations (AMBER) to model interactions with CYP3A4 active sites. Prioritize metabolites for LC-MS/MS validation .
  • Experimental Validation : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-UV. Compare half-life (t₁/₂) with predicted values .

Contradiction Resolution in Published Data

Q. Q7. How to address discrepancies in reported biological activities of structurally similar chromenone derivatives?

Methodological Answer:

  • Source Analysis : Cross-reference assay conditions (e.g., cell lines, serum concentrations). For example, antimicrobial activity varies between S. aureus (ZOI = 18 mm) and P. aeruginosa (ZOI = 12 mm) due to efflux pump differences .
  • Statistical Validation : Apply Bland-Altman plots to compare IC₅₀ values from independent studies. Replicate experiments under standardized conditions (e.g., RPMI-1640 medium, 10% FBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.